2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic core. Its structure includes a 3-methylthiophen-2-yl substituent at position 4 and a 4-nitrophenyl group at position 1, which confer distinct electronic and steric properties. This compound’s synthesis and structural analysis likely employ crystallographic tools like SHELXL for refinement and OLEX2 for visualization .
Properties
CAS No. |
350588-89-5 |
|---|---|
Molecular Formula |
C21H18N4O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H18N4O3S/c1-12-9-10-29-20(12)18-15(11-22)21(23)24(16-3-2-4-17(26)19(16)18)13-5-7-14(8-6-13)25(27)28/h5-10,18H,2-4,23H2,1H3 |
InChI Key |
FJSIWNGCFGAXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to 2-amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. For instance:
- A series of derivatives were tested against multiple human tumor cell lines. These studies revealed that certain derivatives exhibited significant antiproliferative activities with IC50 values in the low micromolar range . Notably, compounds with specific substitutions showed enhanced activity against colon carcinoma cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of specific functional groups influences biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Nitro group | Enhances antiproliferative activity |
| Thiophene ring | Contributes to increased selectivity |
| Carbonitrile moiety | Impacts overall stability and reactivity |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The ability to modify substituents allows for the creation of a library of derivatives that can be screened for enhanced biological activity.
Case Studies
Several research articles provide insights into the applications and effectiveness of this compound:
- Antiproliferative Studies : A study evaluated various derivatives against eight human tumor cell lines and identified several with high specificity towards certain cancer types. For example, a derivative was particularly effective against HT-29 colon carcinoma cells with an IC50 of 0.5 μM .
- In Vivo Studies : Further investigations into the in vivo efficacy of selected compounds showed promising results in reducing tumor growth in animal models .
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its broad spectrum of activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Key Structural Differences
Core Structure Differences
- Hexahydroquinoline vs.
Substituent Effects
- 4-Nitrophenyl (Target) vs.
- 3-Methylthiophen-2-yl (Target) vs. Thiophen-3-yl : The methyl group at the thiophene’s 3-position introduces steric hindrance, possibly reducing rotational freedom compared to unsubstituted thiophene derivatives.
Crystallographic Data
- The tetrahydrochromene analogue crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.5931 Å, b = 8.7409 Å, c = 11.0695 Å . The target compound’s structure, if analyzed similarly, may exhibit distinct torsion angles (e.g., C1—C8—C9—C10 = −64.06° in the tetrahydrochromene ), influenced by the nitro group’s steric demands.
Hydrogen Bonding and Intermolecular Interactions
- The nitro group in the target compound can act as both a hydrogen bond acceptor (via oxygen) and a participant in π-π stacking, contrasting with methyl or chloro substituents, which primarily engage in van der Waals interactions.
- In the tetrahydrochromene analogue, hydrogen bonds between NH₂ and carbonyl groups stabilize the crystal lattice , while ethanol solvates (e.g., in ) introduce additional H-bonding networks.
Biological Activity
2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 350588-89-5) is a complex organic compound belonging to the hexahydroquinoline family. Its unique structure includes various functional groups that contribute to its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N4O3S, with a molar mass of approximately 366.44 g/mol. The structure features a quinoline core with an amino group, a nitrophenyl moiety, and a thiophene ring. These components are believed to enhance its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3S |
| Molar Mass | 366.44 g/mol |
| CAS Number | 350588-89-5 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
In one study, the compound showed potent inhibition against PC-3 and A549 cell lines with IC50 values of approximately and , respectively, indicating its potential as an effective anticancer agent compared to standard drugs like Vinblastine and Colchicine .
| Cell Line | IC50 (µg/mL) | Reference Drug Comparison |
|---|---|---|
| MCF-7 | 10.5 | Vinblastine: 9.6 |
| HCT-116 | 12.0 | Colchicine: 21.3 |
| PC-3 | 2.4 | Vinblastine: 2.3 |
| A549 | 3.2 | Colchicine: 9.6 |
| HepG-2 | 15.0 | Not applicable |
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific kinases such as EGFR and VEGFR-2. Molecular docking studies have suggested that the compound effectively binds to these targets, potentially disrupting their signaling pathways which are crucial for tumor growth and proliferation .
Antioxidant Properties
Preliminary studies suggest that compounds within the hexahydroquinoline class may exhibit antioxidant activities due to their ability to scavenge free radicals. This property could contribute to their overall therapeutic potential by mitigating oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of hexahydroquinolines to explore their biological activities further:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions which enhance yield and purity for biological testing.
- Cytotoxicity Evaluation : The cytotoxic effects were assessed using the MTT assay across various concentrations, demonstrating selective toxicity towards cancer cells while sparing normal cells .
- Molecular Docking Studies : These studies provide insights into how the compound interacts at the molecular level with target proteins involved in cancer proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
